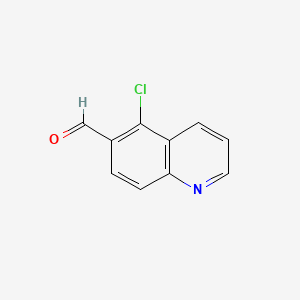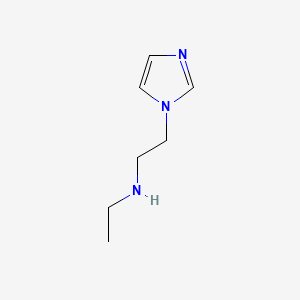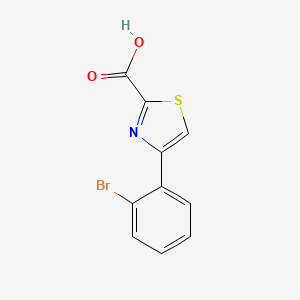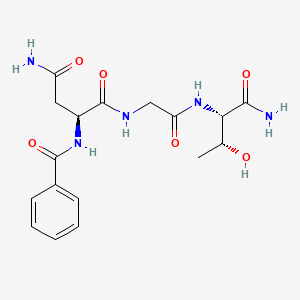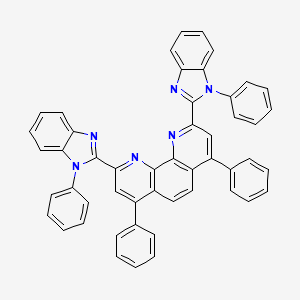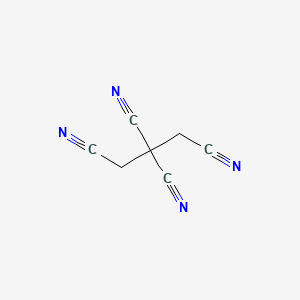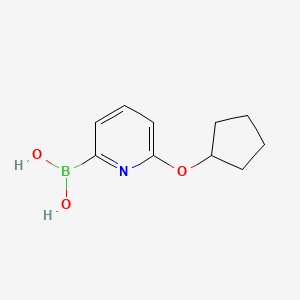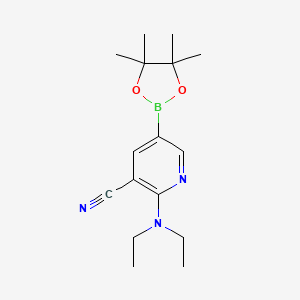
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, also known as DEATN, is an organic compound belonging to the family of organic nitriles. It is a highly versatile molecule, with a wide range of applications in the fields of organic synthesis, biochemistry and pharmacology. DEATN has been used as a reagent for various chemical reactions, as a substrate in enzymatic reactions, and as a ligand for metal complexes. Additionally, it has been applied in the synthesis of various drugs and pharmaceuticals, and has been studied for its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is an important reagent in organic synthesis, and has been used in the synthesis of a variety of compounds. It has also been used as a substrate in enzymatic reactions, and as a ligand for metal complexes. Additionally, it has been used in the synthesis of various drugs and pharmaceuticals.
Wirkmechanismus
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile acts as a catalyst in various chemical reactions, and is believed to react with the reactant molecules to form an intermediate product. This intermediate product then undergoes further reaction to form the desired product. Additionally, this compound can act as a ligand for metal complexes, and can bind to the metal ions to form a complex.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-tumor activities, and has been studied for its potential use in the treatment of cancer. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a highly versatile molecule, and has a wide range of applications in the fields of organic synthesis, biochemistry and pharmacology. It is relatively easy to synthesize and is a relatively inexpensive reagent. Additionally, it is highly stable and can be stored for extended periods of time. However, it is a relatively toxic compound and should be handled with caution.
Zukünftige Richtungen
Future studies of 2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile could focus on its potential use in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further research could be done to explore its potential applications in the synthesis of various drugs and pharmaceuticals. Additionally, further studies could be conducted to investigate its potential use as a catalyst in various chemical reactions. Finally, further research could be conducted to explore its potential use as a ligand for metal complexes.
Synthesemethoden
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can be synthesized from diethylamine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl nicotinonitrile (TMDBN) via a two-step reaction. In the first step, the diethylamine is reacted with TMDBN in the presence of an acid catalyst to form an intermediate product. In the second step, the intermediate product is heated in an inert atmosphere to yield this compound. The reaction is generally carried out at temperatures ranging from 80-100°C, and is typically completed within 1-2 hours.
Eigenschaften
IUPAC Name |
2-(diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BN3O2/c1-7-20(8-2)14-12(10-18)9-13(11-19-14)17-21-15(3,4)16(5,6)22-17/h9,11H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOAVQWEWYFTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(CC)CC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682388 |
Source


|
| Record name | 2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356068-47-7 |
Source


|
| Record name | 2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

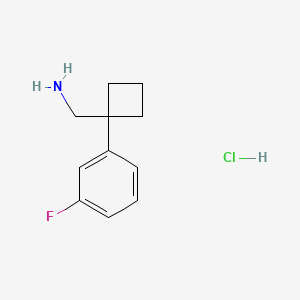
![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)
